molecular formula C18H22BNO2 B7803564 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole

Cat. No.: B7803564
M. Wt: 295.2 g/mol
InChI Key: UBQPHWGKMRPRFB-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole is a carbazole-derived organoboron compound. Its structure features a partially hydrogenated carbazole core (9,9a-dihydro-4aH-carbazole) with a pinacol boronate ester substituent at the 2-position. This boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The compound’s partially saturated carbazole system may enhance solubility and alter electronic properties compared to fully aromatic analogs, making it relevant for applications in organic electronics and pharmaceuticals .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,14,16,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPHWGKMRPRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3C(C=C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalytic System

A representative procedure involves combining 2-bromo-9H-carbazole (1.0 equiv), B2pin2 (1.2 equiv), Pd(dppf)Cl2 (3 mol%), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane. The mixture is heated to 100°C under nitrogen for 12–16 hours. After cooling, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1) to yield the target compound as a white solid (68–72% yield).

Key Parameters:

  • Catalyst Selection : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in minimizing debromination side reactions.

  • Solvent : Polar aprotic solvents (dioxane, DMF) enhance reaction efficiency compared to toluene.

  • Base : KOAc ensures optimal pH for transmetallation without degrading the boronate ester.

Iridium-Catalyzed C–H Borylation

For substrates lacking pre-installed halogens, directed C–H borylation offers a streamlined alternative. The carbazole’s NH group acts as a directing group, enabling regioselective borylation at the 2-position.

Catalytic Protocol

A mixture of 9H-carbazole (1.0 equiv), B2pin2 (1.5 equiv), [Ir(COD)OMe]2 (5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 10 mol%) in tetrahydrofuran is stirred at 80°C for 24 hours. The reaction is quenched with methanol, and the product is isolated via flash chromatography (85% yield).

Advantages:

  • Avoids halogenation steps, reducing synthetic steps.

  • High regioselectivity (>20:1 for 2- over 3-borylation) due to NH-directed coordination.

Purification and Characterization

Chromatographic Purification

The crude product is typically purified using silica gel chromatography with a hexane/ethyl acetate gradient (10:1 to 5:1). Analytical TLC (Rf = 0.4 in hexane/ethyl acetate 5:1) confirms homogeneity.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 7.8 Hz, 1H), 7.95 (s, 1H), 7.50–7.30 (m, 4H), 1.35 (s, 12H, pinacol methyl).

  • 13C NMR (101 MHz, CDCl3) : δ 140.2 (C-B), 128.9–118.4 (aromatic carbons), 83.7 (pinacol C-O), 24.9 (CH3).

  • HRMS (ESI+) : m/z calcd. for C18H20BNO2 [M+H]+: 293.1587; found: 293.1589.

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Catalyst Cost Scalability
Miyaura Borylation68–72%High (pre-functionalized)ModerateExcellent
Ir-Catalyzed C–H Borylation85%High (directed)HighModerate

The Miyaura method is preferred for large-scale production due to lower catalyst costs, while Ir-catalyzed borylation suits rapid derivatization of unfunctionalized carbazoles.

Industrial Applications and Modifications

This boronate ester serves as a cross-coupling partner in synthesizing carbazole-based OLED materials and pharmaceutical intermediates. Recent advancements include flow chemistry adaptations, reducing reaction times to 2 hours with microwave assistance .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that carbazole derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the solubility and bioavailability of these compounds. For instance, a study demonstrated that derivatives of carbazole with dioxaborolane exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole and its evaluation against human breast cancer cells. The compound showed an IC50 value of 15 µM after 48 hours of treatment, indicating potent activity compared to standard chemotherapeutics.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a potential material for OLED applications due to its favorable electronic properties. Its ability to act as a hole transport material enhances the efficiency of OLED devices. Research has shown that incorporating this compound into OLED structures can improve luminescence and stability.

Data Table: Performance Metrics in OLEDs

CompoundLuminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
Control3000201000
Test5000301500

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group allows for efficient coupling with aryl halides under mild conditions. This application is particularly valuable in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds
In a recent synthesis involving the compound as a boron source, researchers successfully coupled it with various aryl chlorides to produce biologically active compounds with high yields (>90%). The reaction conditions were optimized to achieve maximum efficiency while minimizing by-products.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The carbazole moiety can engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are key structural analogs, differing in boronate substitution patterns, carbazole substitution, and electronic properties:

Table 1: Structural Comparison of Carbazole-Based Boronates
Compound Name Boronate Position(s) Carbazole Substitution Molecular Formula Key Applications/Properties Reference(s)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole 2 9,9a-dihydro-4aH-carbazole C₁₈H₂₁BNO₂ Suzuki coupling; OLED intermediates
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 3, 6 Phenyl at N9 C₃₀H₃₂B₂N₂O₄ Polymer synthesis; dual reactivity
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 1 None C₁₈H₂₀BNO₂ Single-site coupling; crystallography
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 4 None C₁₈H₂₀BNO₂ Electronic materials; emissive layers
9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole Phenyl at C3 None C₂₄H₂₄BNO₂ Extended π-systems; charge transport

Electronic and Crystallographic Properties

  • Crystallography: The bis-boronate compound (9-Phenyl-3,6-bis-boronate) crystallizes in a monoclinic system with a mean C–C bond length of 1.39 Å, indicating strong conjugation. In contrast, the target compound’s hydrogenated core likely disrupts planarity, reducing π-π stacking efficiency .
  • Electron Mobility : Compounds with extended π-systems (e.g., phenyl-linked boronate at C3) exhibit higher hole mobility (10⁻³ cm²/V·s) compared to hydrogenated analogs, making them superior for optoelectronic applications .

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9a-dihydro-4aH-carbazole (CAS No. 1242412-60-7) is a boron-containing derivative of carbazole. Its unique structure incorporates a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms. This article reviews the biological activity of this compound based on recent studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C18H20BNO2C_{18}H_{20}BNO_2, with a molecular weight of approximately 302.10 g/mol. The structure includes a carbazole backbone substituted with a dioxaborolane group, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H20BNO2C_{18}H_{20}BNO_2
Molecular Weight302.10 g/mol
CAS Number1242412-60-7
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the following mechanisms:

  • Enzyme Inhibition : The boron atom in the dioxaborolane moiety can form reversible covalent bonds with hydroxyl groups in enzymes, potentially inhibiting their activity.
  • Antioxidant Activity : Compounds containing boron have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Fluorescent Properties : The compound exhibits fluorescence under UV light, which can be utilized in biological imaging and tracking studies.

Biological Activity Studies

Recent research has highlighted the potential applications of this compound in various biological contexts:

Anticancer Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated:

  • Cell Viability : A significant reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM.
  • Mechanism : Apoptosis was confirmed through flow cytometry analysis showing increased annexin V staining.

Antimicrobial Activity

The compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses moderate antimicrobial properties.

Case Studies

  • Study on Antioxidant Properties : In vitro assays demonstrated that the compound scavenged free radicals effectively compared to standard antioxidants like ascorbic acid.
  • Photodynamic Therapy Applications : The fluorescent properties were explored for potential use in photodynamic therapy (PDT), where it showed promise in targeting cancer cells selectively when activated by light.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm boronate ester integration (e.g., δ 1.2–1.4 ppm for pinacol methyl groups) and carbazole aromatic protons (δ 7.2–8.5 ppm) .
    • ¹¹B NMR : A singlet near δ 30 ppm verifies the dioxaborolane ring .
  • X-ray Crystallography : Resolves bond lengths (e.g., B–O ≈ 1.37 Å) and confirms regioselectivity at the carbazole 2-position .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀BNO₂: calc. 301.1584, obs. 301.1582) .

How does substituent positioning on the carbazole core modulate electronic properties?

Advanced Research Question

  • Electron-Withdrawing Effects : Boronate esters at the 2-position reduce HOMO-LUMO gaps by 0.3–0.5 eV compared to unsubstituted carbazoles, enhancing charge transport in OLEDs .
  • Steric Effects : Bulky pinacol groups at the 2-position hinder π-π stacking, reducing aggregation in thin films (confirmed via AFM and XRD) .
  • Cross-Coupling Reactivity : Boronates at electron-rich positions (e.g., carbazole 2- or 3-positions) undergo faster Suzuki coupling (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for 4-position derivatives) .

What are the challenges in purifying this compound, and how are they addressed?

Basic Research Question

  • Byproduct Formation : Unreacted carbazole or deborylated species require removal. Use silica gel chromatography with 5–10% ethyl acetate in hexane .
  • Moisture Sensitivity : Boronate esters hydrolyze in water. Perform purification under anhydrous conditions or add molecular sieves .
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystals with ≥98% purity (melting point: 141–143°C) .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Models predict activation barriers for transmetallation steps. For example, B3LYP/6-31G(d) shows Pd–B bond dissociation energy (BDE) of 45 kcal/mol, favoring coupling with aryl bromides .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics. Toluene stabilizes Pd intermediates better than DMF (ΔG‡ reduced by 2.1 kcal/mol) .
  • SAR Studies : Hammett plots correlate substituent σ values with reaction rates (ρ = +1.2 for electron-deficient aryl partners) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Toxicity : Avoid inhalation/contact; use gloves, goggles, and fume hoods .
  • Storage : Keep under argon at –20°C to prevent hydrolysis .
  • Waste Disposal : Quench with ethanol/water mixtures and dispose as halogenated waste (if dichlorophenoxy byproducts present) .

How is this compound utilized in materials science research?

Advanced Research Question

  • OLEDs : Serves as a host material in phosphorescent devices (e.g., external quantum efficiency = 12% at 1000 cd/m²) .
  • Polymer Synthesis : Initiates ROMP (Ring-Opening Metathesis Polymerization) for conductive polymers (Mw = 50–100 kDa, PDI = 1.2–1.5) .
  • Sensors : Boronate esters act as fluoride sensors (Kd = 10⁻⁶ M in THF) via Lewis acid-base interactions .

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